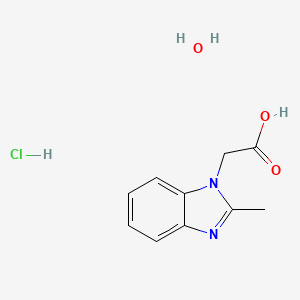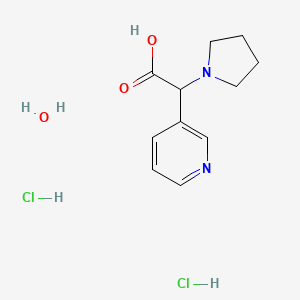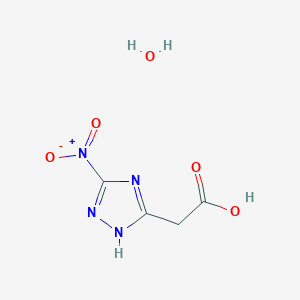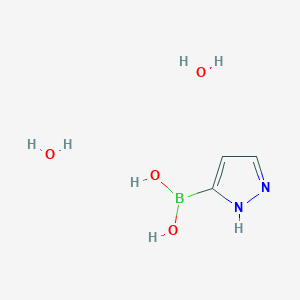
1H-Pyrazol-3-ylboronic acid dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazol-3-ylboronic acid dihydrate is a boronic acid derivative with the molecular formula C3H9BN2O4. This compound is known for its utility in various chemical reactions, particularly in the synthesis of pyrazole derivatives. It is often used as a reactant in the Suzuki-Miyaura coupling reaction, which is a widely employed method for forming carbon-carbon bonds in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
1H-Pyrazol-3-ylboronic acid dihydrate can be synthesized through several methods. One common approach involves the reaction of pyrazole with boronic acid under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
1H-Pyrazol-3-ylboronic acid dihydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can also undergo substitution reactions where the boronic acid group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Palladium Catalyst: Essential for the Suzuki-Miyaura coupling reaction.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions are various pyrazole derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
1H-Pyrazol-3-ylboronic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of potential drug candidates, particularly in anticancer and antimicrobial research.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of 1H-Pyrazol-3-ylboronic acid dihydrate primarily involves its role as a reactant in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination steps to form the final product. This mechanism is crucial for the formation of carbon-carbon bonds in organic synthesis .
相似化合物的比较
1H-Pyrazol-3-ylboronic acid dihydrate can be compared with other boronic acid derivatives, such as:
- 1H-Pyrazole-4-boronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid
- Pyrazole-3-boronic acid hydrochloride
- 4-Pyrazoleboronic acid pinacol ester
These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. This compound is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and the types of products it can form .
属性
IUPAC Name |
1H-pyrazol-5-ylboronic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.2H2O/c7-4(8)3-1-2-5-6-3;;/h1-2,7-8H,(H,5,6);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUIPUFJSQUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
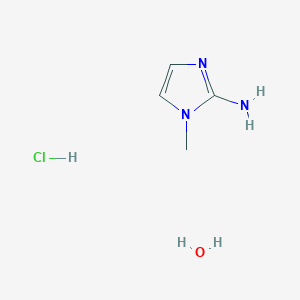
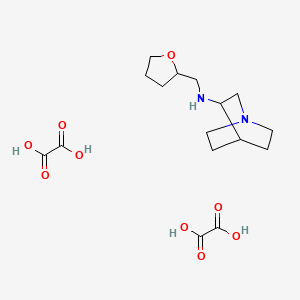
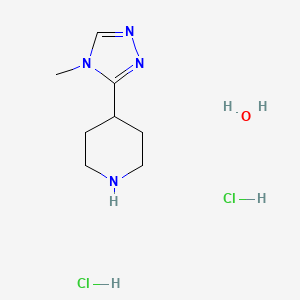
![{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate](/img/structure/B7971574.png)
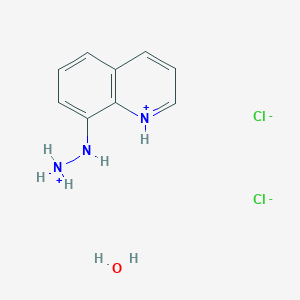
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)
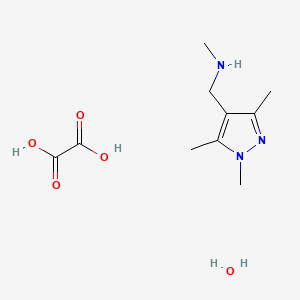
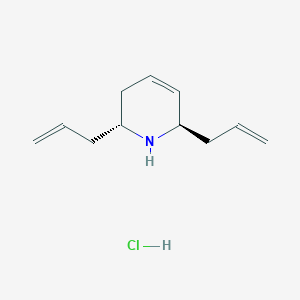
![3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR](/img/structure/B7971625.png)
![(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate](/img/structure/B7971627.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)
